molecular formula C13H10N4O B3154780 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one CAS No. 78482-51-6

1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one

Cat. No.: B3154780
CAS No.: 78482-51-6
M. Wt: 238.24 g/mol
InChI Key: QKXJHYUFKPPLJB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazine ring fused with a pyrazole ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of acetic acid can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazol-3-ol
  • 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-1H-pyrazol-5-amine

Comparison: 1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one is unique due to its fused pyridazine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-phenyl-3-(1H-pyrazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-12-7-9-17(10-4-2-1-3-5-10)16-13(12)11-6-8-14-15-11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJHYUFKPPLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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